molecular formula C15H14N2O2S2 B2621362 N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide CAS No. 1798489-81-2

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2621362
CAS No.: 1798489-81-2
M. Wt: 318.41
InChI Key: SYXLUPPILGLCFX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a benzo[d]thiazole core, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Attachment of the carboxamide group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole core and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or neuroprotective agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiazole and its derivatives share a similar core structure and exhibit diverse biological activities.

    Thiophene derivatives: Thiophene-based compounds are known for their applications in medicinal chemistry and materials science.

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide is unique due to its combined structural features of benzo[d]thiazole and thiophene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-15(19,13-3-2-6-20-13)8-16-14(18)10-4-5-11-12(7-10)21-9-17-11/h2-7,9,19H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXLUPPILGLCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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